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Compound of Interest

Compound Name: FPI-1465

Cat. No.: B8531612 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational targeted alpha therapy,

[225Ac]-FPI-1434 (erroneously referred to as FPI-1465 in the query), and its alternatives. Due

to the early stage of clinical development for [225Ac]-FPI-1434, findings have not yet been

independently replicated. This comparison is based on publicly available data from preclinical

studies and ongoing clinical trials.

Executive Summary
[225Ac]-FPI-1434 is a promising radioimmunotherapy agent that targets the Insulin-like Growth

Factor-1 Receptor (IGF-1R), a protein overexpressed in a variety of solid tumors. The therapy

consists of a monoclonal antibody (FPI-1175, also known as avegilumab or AVE1642) linked to

the alpha-emitting radionuclide Actinium-225. This targeted delivery of a potent alpha-emitter

aims to induce double-strand DNA breaks and subsequent cell death in tumor cells. An indium-

labeled version, [111In]-FPI-1547, is used as an imaging agent to select patients whose tumors

express IGF-1R.

Alternatives to [225Ac]-FPI-1434 can be categorized into two main groups: other therapies

targeting the IGF-1R pathway and other targeted alpha therapies for solid tumors. This guide

will compare [225Ac]-FPI-1434 with representatives from both categories to provide a

comprehensive overview of the current landscape.
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Data Presentation: Comparative Tables
Table 1: Overview of [225Ac]-FPI-1434 and Alternatives
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Feature
[225Ac]-
FPI-1434

Ganitumab
(AMG 479)

Cixutumum
ab (IMC-
A12)

W0101
[225Ac]-
PSMA-617

Drug Class

Targeted

Alpha

Therapy

(TAT)

Monoclonal

Antibody

Monoclonal

Antibody

Antibody-

Drug

Conjugate

(ADC)

Targeted

Alpha

Therapy

(TAT)

Target IGF-1R IGF-1R IGF-1R IGF-1R

Prostate-

Specific

Membrane

Antigen

(PSMA)

Mechanism

of Action

Delivers

Actinium-225

to IGF-1R

expressing

cells, causing

DNA damage

via alpha

particle

emission.

Blocks ligand

binding to

IGF-1R,

inhibiting

downstream

signaling.

Blocks ligand

binding to

IGF-1R,

inhibiting

downstream

signaling.

Delivers a

potent

auristatin

derivative to

IGF-1R

expressing

cells, leading

to cytotoxicity.

Delivers

Actinium-225

to PSMA

expressing

cells, causing

DNA damage

via alpha

particle

emission.

Payload/Effec

tor

Actinium-225

(alpha

emitter)

None

(antagonist

antibody)

None

(antagonist

antibody)

Auristatin

derivative

(cytotoxin)

Actinium-225

(alpha

emitter)

Development

Stage

Phase 1/2

Clinical Trial

(NCT037464

31)

Investigated

in multiple

clinical trials;

development

largely

discontinued.

Investigated

in multiple

clinical trials;

development

largely

discontinued.

Preclinical/Ph

ase 1

Clinical trials

(various

stages)

Indications Solid Tumors

expressing

IGF-1R

Various solid

tumors

Various solid

tumors

Solid Tumors

expressing

IGF-1R

Metastatic

Castration-

Resistant

Prostate
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Cancer

(mCRPC)

Table 2: Preclinical Efficacy Data

Agent Model Key Findings Citation

[225Ac]-FPI-1434 Non-clinical models
Demonstrated anti-

tumor activity.

[Fusion

Pharmaceuticals

Presentations]

Ganitumab
Pancreatic tumor

xenografts

Additive inhibition of

tumor growth when

combined with

gemcitabine.

[1]

Cixutumumab
Human tumor

xenograft model

Resulted in growth

inhibition and

apoptosis of tumor

cells.

[2]

W0101
MCF-7 breast cancer

model (high IGF-1R)

A single 3 mg/kg

injection led to strong

inhibition of tumor

growth.

[3][4]

[225Ac]-PSMA-617
Preclinical models of

prostate cancer

Not detailed in the

provided search

results, but clinical

efficacy is established.

Table 3: Clinical Trial Data Highlights
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Agent Trial Phase
Key Efficacy
Findings

Key Safety
Findings

Citation

[225Ac]-FPI-

1434
Phase 1

Evidence of anti-

tumor activity in

a patient with

Ewing sarcoma

at 25 kBq/kg.

No dose-limiting

toxicities

observed at 25

kBq/kg.

[Fusion

Pharmaceuticals

Press Releases]

Ganitumab

Phase 2 (with

gemcitabine in

pancreatic

cancer)

Trend towards

improved 6-

month survival

rate and overall

survival.

Tolerable toxicity.

Grade ≥3

adverse events

included

neutropenia,

thrombocytopeni

a, fatigue, and

hyperglycemia.

[1][5]

Cixutumumab

Phase 2 (in

hepatocellular

carcinoma)

No objective

responses; 4-

month

progression-free

survival was

30%.

Grade 3/4

toxicities

included

diabetes,

elevated liver

function tests,

hyponatremia,

and

lymphopenia.

[2][6]

[225Ac]-PSMA-

617

Retrospective

study (mCRPC)

Median overall

survival of 15.5

months; 57% of

patients had a

PSA decline of

≥50%.

Manageable

toxicity;

xerostomia was

common. Grade

3 or higher

anemia,

leukopenia, and

thrombocytopeni

a were observed.

[7][8][9][10]
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Experimental Protocols
Detailed, step-by-step experimental protocols for proprietary drug candidates are often not

publicly available. However, the general methodologies employed in the evaluation of these

agents can be summarized based on published literature and clinical trial designs.

1. In Vitro Cell Cytotoxicity Assay (for ADCs and TATs)

Objective: To determine the potency of the drug in killing cancer cells that express the target

receptor.

Methodology:

Culture various cancer cell lines with varying levels of IGF-1R expression.

Incubate the cells with escalating concentrations of the therapeutic agent (e.g., W0101 or

[225Ac]-FPI-1434).

After a defined incubation period (e.g., 72-96 hours), assess cell viability using a standard

assay such as MTT or CellTiter-Glo.

Calculate the half-maximal inhibitory concentration (IC50) to quantify the drug's cytotoxic

potency.[3]

2. In Vivo Tumor Growth Inhibition Studies (Xenograft Models)

Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.

Methodology:

Implant human tumor cells (e.g., MCF-7 for breast cancer) subcutaneously into

immunodeficient mice.

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

Administer the therapeutic agent (e.g., a single or multiple doses of W0101 or [225Ac]-

FPI-1434) via a relevant route (e.g., intravenously).
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Measure tumor volume and body weight regularly over the course of the study.

At the end of the study, tumors may be excised for further analysis (e.g.,

immunohistochemistry for target expression).[3][11]

3. Patient Selection and Tumor Uptake Assessment in Clinical Trials (for Radiotherapeutics)

Objective: To identify patients who are most likely to benefit from the targeted radiotherapy

and to assess the biodistribution of the agent.

Methodology:

Administer an imaging analogue of the therapeutic agent (e.g., [111In]-FPI-1547 for

[225Ac]-FPI-1434) to patients with advanced solid tumors.

Perform single-photon emission computed tomography (SPECT) or positron emission

tomography (PET) imaging at specified time points post-injection.

Quantify the uptake of the imaging agent in tumors and normal organs. Standardized

Uptake Value (SUV) is a common metric.[12][13]

Patients with sufficient tumor uptake and acceptable predicted radiation doses to normal

organs are eligible to receive the therapeutic agent.
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Caption: Simplified IGF-1R signaling pathway and points of therapeutic intervention.
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Caption: General experimental workflow for targeted alpha therapy development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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